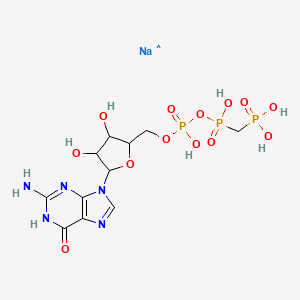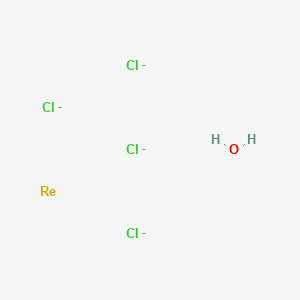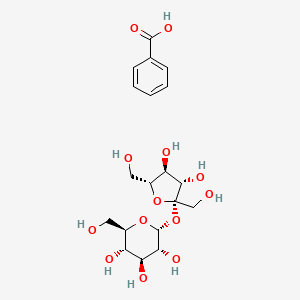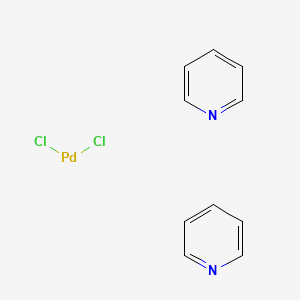
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related guanosine derivatives often involves multi-step chemical processes, including enzymatic phosphorylation and chemical modifications. For instance, O6-methylguanosine 5'-diphosphate has been synthesized from 6-chloro-2-aminopurine riboside through a series of reactions, highlighting the complexity and precision required in synthesizing nucleotide analogues (Gerchman, Dombrowski, & Ludlum, 1972).
Molecular Structure Analysis
The molecular structure of guanosine derivatives like beta, gamma-Methyleneguanosine triphosphate is crucial for understanding their interaction with biological molecules. For example, the crystal structure of sodium triphosphate hexahydrate was determined by X-ray crystallographic methods, providing insights into the anion structure and sodium coordination, which are essential for understanding how beta, gamma-Methyleneguanosine triphosphate sodium salt might interact at the molecular level (Dyroff, 1965).
Chemical Reactions and Properties
The reactivity and chemical properties of guanosine derivatives are key to their utility in research. For instance, the use of 8-azidoguanosine 5'-[gamma-32P]triphosphate as a probe highlights the potential chemical reactions and interactions these compounds can participate in, such as binding and labeling protein subunits in biochemical assays (Kohnken & McConnell, 1985).
Physical Properties Analysis
The physical properties, such as solubility, stability, and crystalline structure, are essential for the practical use of beta, gamma-Methyleneguanosine 5'-triphosphate sodium salt in laboratory settings. Studies on compounds like sodium triphosphate hexahydrate offer insights into the crystal structure and hydration, which are relevant for understanding the behavior of guanosine derivatives in aqueous environments (Dyroff, 1965).
Chemical Properties Analysis
The chemical properties, including reactivity with enzymes and potential as a substrate or inhibitor in enzymatic reactions, define the applications of guanosine analogues like beta, gamma-Methyleneguanosine 5'-triphosphate sodium salt in molecular biology. The use of analogues in studying enzyme mechanisms or as tools in molecular cloning and sequencing exemplifies their chemical utility (Kohnken & McConnell, 1985).
Wissenschaftliche Forschungsanwendungen
Sodium's Role in Food Processing and Health
- Sodium Chloride in Food Industries : Sodium chloride, due to its preservative and antimicrobial effects, plays a crucial role in food processing. It helps reduce water activity values, enhancing flavor and affecting enzymatic activity. However, the trend towards sodium reduction in foods is driven by health concerns related to high sodium intake, such as hypertension and cardiovascular disease risks (Albarracín et al., 2011).
Sensory Perception of Sodium
- Sodium's Impact on Taste : Research on infants and children has shown that sodium chloride (table salt) is preferred over plain water from a young age, which seems to be a biological response. The preference for sodium-rich foods in children is high, influenced by exposure to salty foods, indicating the importance of early dietary habits (Liem, 2017).
Strategies for Sodium Reduction
- Reducing Sodium in Processed Meats : Sodium chloride is critical for flavor, texture, and shelf-life in meat products. Strategies for reducing sodium include using substitutes like potassium chloride, flavor enhancers, and novel technologies like high pressure processing. The challenge lies in maintaining product safety and consumer acceptability with reduced sodium (Inguglia et al., 2017).
Food Safety Implications
- Microbial Food Safety : The reduction or replacement of sodium chloride in food products has to be approached cautiously, given its antimicrobial properties. Sodium chloride inhibits the growth of pathogenic and spoilage microorganisms, playing a vital role in ensuring the safety and quality of foods (Taormina, 2010).
Eigenschaften
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIJVWLZVQKJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5NaO13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585221 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt | |
CAS RN |
10470-57-2 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
